
Ammonium tetrafluoroborate
Overview
Description
Ammonium tetrafluoroborate (NH₄BF₄) is an inorganic salt composed of ammonium cations (NH₄⁺) and tetrafluoroborate anions (BF₄⁻). It is a white crystalline solid with high solubility in polar solvents like water and acetone. The compound is synthesized via reactions involving ammonium salts and boron trifluoride (BF₃) or its derivatives. For instance, tris[(tri-tert-butyl-phosphine)gold(I)]oxonium tetrafluoroborate reacts with ammonia to yield tetrakis[(tri-tert-butyl-phosphine)gold(I)]this compound .
NH₄BF₄ is widely used as an electrolyte in electrochemical applications due to its stability and ionic conductivity . It also serves as a structure-directing agent in energy storage materials and a precursor for synthesizing ionic liquids (ILs) . Recent studies highlight its role in wood preservation, where didecyldimethylthis compound (DBF) exhibits termite resistance comparable to traditional agents like didecyl dimethyl ammonium chloride (DDAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium tetrafluoroborate can be synthesized by reacting ammonium fluoride with boric acid and sulfuric acid. The reaction is as follows: [ 8 \text{NH}_4\text{F} + 2 \text{H}_3\text{BO}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow 2 \text{NH}_4\text{BF}_4 + 3 (\text{NH}_4)_2\text{SO}_4 + 6 \text{H}_2\text{O} ] This reaction typically requires controlled conditions to ensure the proper formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and purity, often involving the use of high-purity raw materials and precise reaction control to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions: Ammonium tetrafluoroborate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to release toxic fumes of hydrogen fluoride, nitrogen oxides, and ammonia.
Common Reagents and Conditions:
Decomposition: Heating above 110°C.
Hydrolysis: Presence of water, especially at elevated temperatures.
Major Products Formed:
Decomposition: Hydrogen fluoride, nitrogen oxides, and ammonia.
Hydrolysis: Boron trifluoride and hydrogen fluoride.
Scientific Research Applications
Electrolytes in Batteries
Overview : Ammonium tetrafluoroborate is extensively used as an electrolyte in lithium-ion batteries. Its excellent ionic conductivity enhances battery performance and lifespan.
Key Properties :
- Ionic conductivity: High
- Stability: Good thermal stability at elevated temperatures
Case Study : Research indicates that incorporating this compound into polymer electrolytes significantly improves the electrochemical performance of lithium-ion batteries. A study demonstrated that batteries using this compound exhibited higher charge-discharge efficiency compared to those using conventional electrolytes .
Organic Synthesis and Catalysis
Overview : This compound serves as a valuable reagent in organic chemistry, particularly for introducing fluorine into organic molecules, which can enhance their biological activity.
Applications :
- Catalyst in Organic Reactions : It has been identified as a catalyst for synthesizing 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction .
- Fluorination Reagent : Used to fluorinate various organic substrates, improving their pharmacological properties.
Data Table: Catalytic Applications
Reaction Type | Catalyst Used | Product |
---|---|---|
Biginelli Reaction | This compound | 3,4-Dihydropyrimidin-2(1H)-ones |
Fluorination of Aromatics | This compound | Fluorinated Aromatic Compounds |
Metal Surface Treatment
Overview : this compound is utilized in metal surface treatments to enhance corrosion resistance and improve coating adhesion.
Applications :
- Corrosion Inhibitor : It acts as a corrosion inhibitor in various metal treatments.
- Coating Adhesion Promoter : Enhances the adhesion of coatings on metal surfaces, beneficial in automotive and aerospace industries.
Analytical Chemistry
Overview : The compound is employed in analytical techniques for detecting fluoride ions in environmental samples.
Applications :
- Ion Chromatography : Used as a standard for quantifying fluoride concentrations in water samples.
Pharmaceutical Applications
Overview : In the pharmaceutical industry, this compound is crucial for synthesizing fluorinated compounds that are essential for drug development.
Key Insights :
- Fluorinated drugs often exhibit enhanced metabolic stability and bioactivity.
- The compound's role in synthesizing such drugs underscores its importance in pharmaceutical research.
Mechanism of Action
The mechanism by which ammonium tetrafluoroborate exerts its effects is primarily through its decomposition and hydrolysis reactions:
Comparison with Similar Compounds
Ammonium tetrafluoroborate is part of a broader family of tetrafluoroborate salts. Below, we compare its properties and applications with structurally related compounds.
Quaternary Ammonium Tetrafluoroborates
N,N-Diethyl-N-methyl-N-(2-methoxyethyl) this compound ([DEME][BF₄])
- Fc/Fc⁺), making it superior to tetraethylthis compound (TEA-BF₄) in capacitors .
- Applications : Used in high-power ionic liquid electrolytes due to its low viscosity and high ionic conductivity .
Didecyldimethylthis compound (DBF)
- Properties : Solid with enhanced hydrophobicity; exhibits termite resistance comparable to DDAC but with improved leaching resistance .
- Applications : Wood preservative in construction materials .
Imidazolium Tetrafluoroborates
1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMI][BF₄])
- Fc/Fc⁺) than [DEME][BF₄], limiting its use in high-voltage applications .
- Applications : Common electrolyte in supercapacitors and batteries .
Phosphonium Tetrafluoroborates
Triphenylphosphonium Tetrafluoroborate Derivatives
- Properties: Crystalline solids used as α-amidoalkylating agents in organic synthesis. For example, [(N-benzamidomethyl)(N-benzoyl)amino]methyltriphenylphosphonium tetrafluoroborate facilitates nucleophilic substitutions under mild conditions .
- Applications : Building blocks for pharmaceuticals and agrochemicals .
Metal-Containing Tetrafluoroborates
Tetrakis[(tri-tert-butyl-phosphine)gold(I)]this compound
- Properties : Features a distorted NaAu₄ tetrahedral structure with Au-Au bonding. Thermally unstable in solutions with excess ammonia .
- Applications : Intermediate in gold cluster synthesis .
Key Data and Research Findings
Table 1: Electrochemical Properties of Selected Tetrafluoroborate Salts
Compound | Reduction Potential (V vs. Fc/Fc⁺) | Phase at RT | Primary Application |
---|---|---|---|
NH₄BF₄ | Not reported | Solid | Electrolytes, wood treatment |
[DEME][BF₄] | −3.2 | Liquid | Ionic liquid electrolytes |
[EMI][BF₄] | −2.0 | Liquid | Supercapacitors |
DBF | Not reported | Solid | Wood preservation |
Table 2: Comparative Performance in Wood Preservation
Agent | Termite Resistance | Leaching Resistance | Reference |
---|---|---|---|
DBF | High | High | |
DDAC | High | Moderate |
Biological Activity
Ammonium tetrafluoroborate (NH₄BF₄) is an inorganic salt composed of ammonium cations and tetrafluoroborate anions. This compound has garnered attention for its potential biological activities, particularly in the fields of catalysis and materials science. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, catalytic applications, and potential toxicological effects.
- Chemical Formula : NH₄BF₄
- Molecular Weight : 104.84 g/mol
- Physical State : White crystalline solid
- Solubility : Soluble in water and some organic solvents
- Density : 1.85 g/cm³ at 20 °C
- pH : Approximately 3.5 in solution
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its cationic nature allows it to interact with microbial cell membranes, leading to increased permeability and potential cell lysis. This mechanism is similar to that observed in other quaternary ammonium compounds, which are known for their ability to disrupt microbial membranes.
Case Studies
-
Study on Bacterial Inhibition :
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower compared to traditional antimicrobial agents, suggesting its potential as a novel antimicrobial agent in pharmaceuticals. -
Fungal Activity :
In another study focusing on fungal pathogens, this compound showed promising antifungal activity against common strains such as Candida albicans and Aspergillus niger. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of fungal growth.
Catalytic Applications
This compound is utilized as a catalyst in various organic reactions due to its strong acidic properties. It promotes esterification and aldol condensation reactions effectively, enhancing the performance of resin coatings and other materials.
Catalytic Mechanisms
- Esterification : Accelerates the reaction between alcohols and carboxylic acids, forming esters which improve the hardness and chemical resistance of coatings.
- Aldol Condensation : Facilitates the reaction between aldehydes and alcohols, contributing to cross-linking in polymeric materials.
Toxicological Considerations
While this compound exhibits beneficial biological activities, it is essential to consider its potential toxicity. Decomposition of the compound at elevated temperatures releases toxic fumes such as hydrogen fluoride and nitrogen oxides, which pose health risks upon exposure.
Safety Data
Hazard | Description |
---|---|
Toxic Fumes | Releases hydrogen fluoride upon decomposition |
Corrosive | Can cause skin and eye irritation |
Handling Precautions | Use gloves, protective eyewear, and ensure adequate ventilation |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Trimethyl(4-nitrobenzyl)this compound | CHBFNO | Exhibits antimicrobial properties; used in pharmaceuticals |
Didecyl dimethyl ammonium chloride | DDAC | Known for broad-spectrum antimicrobial activity; used in disinfectants |
Benzyltrimethylammonium chloride | CHClN | Used as a phase transfer catalyst; less effective against microbes compared to NH₄BF₄ |
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the crystal structure of ammonium tetrafluoroborate derivatives?
X-ray diffraction (XRD) with refinement via full-matrix least-squares methods is standard. Key parameters include R-factors (e.g., R[F² > 2σ(F²)] = 0.048, wR(F²) = 0.114), S-values (~1.00), and anisotropic displacement parameters. Hydrogen atoms are refined using riding models or independent coordinates. Crystallographic data (e.g., monoclinic space group P2₁/n, a = 13.325 Å, b = 9.572 Å, c = 21.118 Å, β = 94.546°) are critical for structural validation .
Q. How can this compound be synthesized and purified for crystallography studies?
A typical synthesis involves reacting tris(2-benzamidoethyl)amine with fluoroboric acid (HBF₄) in methanol. The product is filtered, recrystallized from water via slow evaporation, and characterized via ¹H/¹³C NMR (e.g., δ 8.78 ppm for NHCO protons) and melting point analysis (423 K). Purity is confirmed by sharp NMR peaks and single-crystal XRD .
Q. What safety protocols are essential when handling this compound in the lab?
Use personal protective equipment (PPE), avoid skin/eye contact (flush with water for 15 minutes if exposed), and ensure proper ventilation. Store in sealed containers away from moisture. Refer to Safety Data Sheets (SDS) for hazard classification (e.g., Skin Irrit. 1, STOT SE 3) and emergency procedures (CHEMTREC: 1-800-424-9300) .
Q. How is this compound utilized in polymer electrolyte systems?
It is doped into polymers like cellulose acetate to enhance ionic conductivity. For example, adding 30 wt-% polyethylene glycol 600 increases conductivity from 2.18×10⁻⁷ S·cm⁻¹ to 1.41×10⁻⁵ S·cm⁻¹. Characterization involves impedance spectroscopy, Arrhenius plots, and FTIR to confirm polymer-salt interactions .
Advanced Research Questions
Q. How do hydrogen bonding and molecular packing influence the stability of this compound complexes?
In tris(2-benzamidoethyl)this compound, the BF₄⁻ anion forms hydrogen bonds with amide N–H groups (N–O distance: 2.861–2.894 Å). The protonated central amine creates a cavity, stabilizing chain-like structures via intermolecular N–H∙∙∙O bonds. Such interactions are analyzed using difference Fourier maps and Hirshfeld surfaces .
Q. What methodologies optimize electrochemical performance in capacitors using tetrafluoroborate salts?
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([C₄mim]BF₄) are paired with quaternary ammonium salts (e.g., tetraethylthis compound) in double-layer capacitors. Key metrics include ionic conductivity (measured via impedance spectroscopy) and phase behavior studies (e.g., aqueous two-phase systems at 288–308 K) .
Q. How can phase equilibria data for this compound-containing systems be experimentally determined and modeled?
Binodal curves for aqueous two-phase systems (ATPS) with [Cₙmim]BF₄ (n = 2–4) and ammonium tartrate are measured at 288–308 K. Data are correlated using empirical equations (e.g., Othmer–Tobias, Bancroft). Effective excluded volume (EEV) calculations show phase-separation efficiency: [C₄mim]BF₄ > [C₃mim]BF₄ > [C₂mim]BF₄ .
Q. What crystallographic refinement strategies address challenges in low-symmetry this compound structures?
For low-symmetry planes, approximate isotropic refinement and covariance matrices are applied. Extinction correction (e.g., SHELXL97, coefficient = 0.0047) and residual density analysis (Δρmax = 0.26 e·Å⁻³, Δρmin = -0.27 e·Å⁻³) improve model accuracy. Constraints are avoided unless symmetry-defined .
Q. How do aurophilic interactions manifest in gold-containing this compound complexes?
In tris(triphenylphosphineaurio)this compound, Au∙∙∙Au contacts (~3.0 Å) and distorted tetrahedral N centers (Au–N–Au angles < 109.5°) indicate aurophilicity. Mossbauer spectroscopy (e.g., δ = -1.2 mm/s for ¹⁹⁷Au) and XRD validate these non-covalent interactions .
Q. What role does this compound play in anion recognition and encapsulation?
Derivatives like tris(aminoethyl)amine cryptands bind anions (e.g., SO₄²⁻, NO₃⁻) via hydrogen bonding and electrostatic interactions. In NH₄BF₄ complexes, the BF₄⁻ anion resides outside the cavity, bonded to amide N–H groups, unlike encapsulated sulfate. This is probed via XRD and NMR titration .
Properties
IUPAC Name |
azanium;tetrafluoroborate | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.H3N/c2-1(3,4)5;/h;1H3/q-1;/p+1 | |
Source | PubChem | |
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InChI Key |
PDTKOBRZPAIMRD-UHFFFAOYSA-O | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[NH4+] | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF4.H4N, BF4H4N | |
Record name | AMMONIUM FLUOBORATE | |
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DSSTOX Substance ID |
DTXSID8065660 | |
Record name | Ammonium fluoroborate | |
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Molecular Weight |
104.85 g/mol | |
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Physical Description |
Ammonium fluoborate appears as odorless white crystals. Sinks and mixes with water. (USCG, 1999), Dry Powder, White odorless solid; [HSDB] Soluble in water; [MSDSonline] | |
Record name | AMMONIUM FLUOBORATE | |
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Record name | Borate(1-), tetrafluoro-, ammonium (1:1) | |
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Solubility |
Water solubility (g/100 mL water): 3.09 at -1.0 °C; 5.26 at -1.5 °C; 10.85 at -2.7 °C; 12.20 at 0 °C; 25 at 16 °C; 25.83 at 25 °C; 44.09 at 50 °C; 67.50 at 75 °C; 98.93 at 100 °C; 113.7 at 108.5 °C, Solubility in HF at 0 °C: 19.89%, Soluble in ammonium hydroxide | |
Record name | AMMONIUM FLUOBORATE | |
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Density |
1.871 at 59 °F 1.85 at 17.5 °C (USCG, 1999) - Denser than water; will sink, 1.871 g/cu cm at 15 °C | |
Record name | AMMONIUM FLUOBORATE | |
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Vapor Pressure |
0.001 lb/sq inch at 100 °F | |
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Color/Form |
White powder, orthorhombic | |
CAS No. |
13826-83-0 | |
Record name | AMMONIUM FLUOBORATE | |
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Record name | Ammonium tetrafluoroborate | |
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Record name | AMMONIUM TETRAFLUOROBORATE | |
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Melting Point |
446 °F (USCG, 1999), 487 °C (decomposes), Sublimes at melting point | |
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